

# Application Notes and Protocols: Etrumadenant in Combination with FOLFOX Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Etrumadenant |           |
| Cat. No.:            | B605078      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy involving **Etrumadenant** (AB928), a dual A2a/A2b adenosine receptor antagonist, and the FOLFOX chemotherapy regimen. The information is compiled from available preclinical and clinical data and is intended to guide further research and development.

## Introduction

**Etrumadenant** is an investigational small molecule designed to block the immunosuppressive effects of adenosine in the tumor microenvironment (TME).[1] High concentrations of extracellular adenosine, often found in the TME, suppress the activity of key immune cells such as T cells, natural killer (NK) cells, and myeloid cells by binding to A2a and A2b receptors.[1] By antagonizing both of these receptors, **Etrumadenant** aims to restore anti-tumor immunity.

The FOLFOX protocol, a combination of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin, is a standard-of-care chemotherapy regimen for colorectal cancer. It induces cancer cell death by inhibiting DNA synthesis and repair. The rationale for combining **Etrumadenant** with FOLFOX is based on the hypothesis that chemotherapy-induced cancer cell death releases adenosine triphosphate (ATP), which is subsequently converted to immunosuppressive adenosine. By blocking the effects of this adenosine surge, **Etrumadenant** may enhance the efficacy of FOLFOX.



## **Signaling Pathways and Mechanism of Action**

The combination of **Etrumadenant** and FOLFOX targets both cancer cells directly and the host immune response.

### **FOLFOX Mechanism of Action**

The components of FOLFOX act synergistically to induce cytotoxicity in rapidly dividing cancer cells:

- Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
- 5-Fluorouracil (5-FU): A pyrimidine analog that, once metabolized, inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA.
- Folinic Acid (Leucovorin): Enhances the effect of 5-FU by stabilizing the binding of its active metabolite to thymidylate synthase.

## **Etrumadenant Mechanism of Action**

**Etrumadenant** is a dual antagonist of the A2a and A2b adenosine receptors. In the tumor microenvironment, dying cancer cells release ATP, which is converted to adenosine by ectonucleotidases like CD39 and CD73. Adenosine then binds to A2a and A2b receptors on various immune cells, leading to immunosuppression. **Etrumadenant** blocks this interaction, thereby restoring the function of immune cells to recognize and attack cancer cells.





Click to download full resolution via product page

Fig. 1: Mechanism of Action of Etrumadenant with FOLFOX.

## **Clinical Trial Data**

The combination of **Etrumadenant** and FOLFOX has been evaluated in clinical trials, primarily in patients with metastatic colorectal cancer (mCRC). The key trials are ARC-3 (NCT03720678) and ARC-9 (NCT04660812).

## **ARC-3 Study**

The ARC-3 study was a Phase 1/1b trial evaluating the safety and preliminary efficacy of **Etrumadenant** in combination with mFOLFOX-6 in patients with mCRC.

Table 1: Efficacy and Safety Data from the ARC-3 Trial in 3L+ mCRC Patients

| Parameter                                         | Value             |  |
|---------------------------------------------------|-------------------|--|
| Efficacy                                          |                   |  |
| Objective Response Rate (ORR)                     | 9.1%              |  |
| Median Progression-Free Survival (PFS)            | 3.9 months        |  |
| Median Overall Survival (OS)                      | 15.7 months       |  |
| Safety (Etrumadenant-related Adverse Events >30%) |                   |  |
| Fatigue                                           | >30% (Grades 1-2) |  |
| Nausea                                            | >30% (Grades 1-2) |  |
| Serious Adverse Events (Etrumadenant-related)     |                   |  |
| Grade 3 Acute Kidney Injury                       | 1 patient         |  |
| Grade 4-5 SAEs                                    | None reported     |  |

Data as of November 20, 2020, for 22 efficacy-evaluable 3L+ patients.



## **ARC-9 Study**

The ARC-9 study is a larger, randomized Phase 1b/2 platform study evaluating **Etrumadenant**-based combinations in mCRC. Cohort B of this study is particularly relevant, comparing **Etrumadenant** + Zimberelimab (an anti-PD-1 antibody) + mFOLFOX-6 + Bevacizumab (EZFB) to Regorafenib in third-line mCRC.

Table 2: Efficacy Data from Cohort B of the ARC-9 Trial

| Parameter                                    | EZFB Arm<br>(n=75) | Regorafenib<br>Arm (n=37) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|--------------------|---------------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 19.7 months        | 9.5 months                | 0.37 (0.22-0.63)         | 0.0003  |
| Median<br>Progression-Free<br>Survival (PFS) | 6.2 months         | 2.1 months                | 0.27 (0.17-0.43)         | <0.0001 |
| Confirmed Objective Response Rate (ORR)      | 17.3%              | 2.7%                      | -                        | -       |

Data as of November 13, 2023.

Table 3: Safety Data from Cohort B of the ARC-9 Trial

| Adverse Event                                             | EZFB Arm | Regorafenib Arm                   |
|-----------------------------------------------------------|----------|-----------------------------------|
| Grade ≥3 TEAEs attributed to Etrumadenant or Zimberelimab | 23.0%    | 25.7% (attributed to Regorafenib) |
| TEAE leading to discontinuation of all study drugs        | 5%       | 17%                               |

## **Experimental Protocols**



## **Clinical Protocol: ARC-9 (Cohort B)**

This protocol provides a general framework based on the available information for the ARC-9 study. Researchers should always refer to the specific and complete clinical trial protocol for detailed instructions.

### 4.1.1. Patient Population

- Histologically confirmed metastatic colorectal adenocarcinoma.
- Progression on or intolerance to at least two prior lines of therapy for metastatic disease, including a fluoropyrimidine, irinotecan, oxaliplatin, an anti-VEGF therapy (if eligible), and an anti-EGFR therapy (for RAS wild-type tumors).
- ECOG performance status of 0 or 1.
- Measurable disease per RECIST v1.1.
- Adequate organ function.

### 4.1.2. Treatment Regimen

- Etrumadenant: 150 mg administered orally once daily.
- Zimberelimab: 360 mg administered as an intravenous infusion every 3 weeks.
- mFOLFOX-6:
  - Oxaliplatin: 85 mg/m² intravenous infusion over 2 hours on Day 1.
  - Leucovorin: 400 mg/m² intravenous infusion over 2 hours on Day 1.
  - 5-Fluorouracil: 400 mg/m² intravenous bolus on Day 1, followed by a 2400 mg/m² continuous intravenous infusion over 46-48 hours.
- Bevacizumab: 5 mg/kg intravenous infusion on Day 1.

Treatment is administered in 14-day cycles.





Click to download full resolution via product page

Fig. 2: ARC-9 (Cohort B) Experimental Workflow.

### 4.1.3. Assessments

- Safety: Monitored continuously through physical examinations, vital signs, and laboratory tests. Adverse events are graded according to CTCAE.
- Efficacy: Tumor assessments (CT or MRI) are performed at baseline and every 8 weeks. Response is evaluated using RECIST v1.1.
- Pharmacokinetics (PK): Blood samples are collected at specified time points to determine the concentration of Etrumadenant and its metabolites.
- Pharmacodynamics (PD): Blood and tumor biopsy samples may be collected to assess biomarkers related to the adenosine pathway and immune activation.



## Preclinical Protocol: In Vivo Murine Syngeneic Tumor Model

This protocol is a generalized representation based on common practices for evaluating immuno-oncology agents in combination with chemotherapy.

### 4.2.1. Materials

- Animals: 6-8 week old female BALB/c mice.
- Cell Line: CT26 colon carcinoma cells.
- Reagents:
  - Etrumadenant (formulated for oral gavage).
  - 5-Fluorouracil (formulated for intraperitoneal injection).
  - Oxaliplatin (formulated for intraperitoneal injection).
  - Matrigel.
  - Phosphate-Buffered Saline (PBS).

### 4.2.2. Procedure

- Tumor Implantation: Subcutaneously inject  $1x10^6$  CT26 cells in  $100~\mu$ L of a 1:1 PBS/Matrigel solution into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, Etrumadenant, FOLFOX, Etrumadenant + FOLFOX).
- Dosing:



- o Etrumadenant: Administer orally once daily.
- FOLFOX: Administer 5-FU and Oxaliplatin intraperitoneally on a specified schedule (e.g., once or twice weekly).
- Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint size.
- Analysis: At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

## **Preclinical Protocol: In Vitro T-Cell Activation Assay**

This protocol outlines a general method to assess the ability of **Etrumadenant** to reverse adenosine-mediated suppression of T-cell activation.

### 4.3.1. Materials

- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).
- Reagents:
  - o Adenosine.
  - Etrumadenant.
  - Anti-CD3/CD28 antibodies or beads for T-cell stimulation.
  - RPMI-1640 medium with 10% FBS.
  - Cytokine detection assay (e.g., ELISA or CBA for IFN-y and IL-2).
  - Proliferation dye (e.g., CFSE).

#### 4.3.2. Procedure

Cell Preparation: Isolate PBMCs from healthy donor blood.



- Treatment: Plate PBMCs and pre-incubate with varying concentrations of Etrumadenant for 1 hour.
- Suppression and Stimulation: Add adenosine to the wells, followed by the T-cell stimulus (e.g., anti-CD3/CD28 beads).
- Incubation: Culture the cells for 48-72 hours.
- Analysis:
  - Cytokine Production: Collect supernatants and measure the concentration of IFN-y and IL 2.
  - Proliferation: Stain cells with a proliferation dye at the beginning of the culture and analyze dye dilution by flow cytometry at the end.

## Conclusion

The combination of **Etrumadenant** with the FOLFOX chemotherapy regimen represents a promising therapeutic strategy, particularly for metastatic colorectal cancer. The available clinical data from the ARC-3 and ARC-9 trials suggest that this combination is well-tolerated and can lead to improved clinical outcomes. The preclinical rationale is sound, with **Etrumadenant**'s mechanism of action directly counteracting a key immunosuppressive pathway that can be activated by chemotherapy. Further research, including the full publication of pivotal trial results and more detailed preclinical mechanism of action studies, will be crucial to fully elucidate the potential of this combination therapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. arcusbio.com [arcusbio.com]



• To cite this document: BenchChem. [Application Notes and Protocols: Etrumadenant in Combination with FOLFOX Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605078#etrumadenant-combination-with-folfox-chemotherapy-protocol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com